molecular formula C13H15NO5 B5689496 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid

5-[(2,2-dimethylpropanoyl)amino]isophthalic acid

Cat. No. B5689496
M. Wt: 265.26 g/mol
InChI Key: YARNUSSCRCMUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,2-dimethylpropanoyl)amino]isophthalic acid, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is not well understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in neurotransmitter signaling and melanin synthesis, respectively.
Biochemical and Physiological Effects:
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to have various biochemical and physiological effects, including antioxidant, antimicrobial, and anticancer activities. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to scavenge free radicals and protect cells from oxidative stress. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is its versatility in various applications, including materials science, drug delivery, and biomedical engineering. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is also relatively easy to synthesize and modify, making it a useful building block for the synthesis of more complex molecules. However, one limitation of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is its limited solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are many potential future directions for 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid research, including the development of new synthesis methods, the exploration of its biological activities and mechanism of action, and the optimization of its applications in various fields. In materials science, future research could focus on the synthesis of new MOFs and COFs using 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid as a building block. In drug delivery, future research could focus on the development of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid-based nanoparticles for targeted drug delivery. In biomedical engineering, future research could focus on the use of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid as a scaffold material for tissue engineering and regenerative medicine.

Synthesis Methods

5-[(2,2-dimethylpropanoyl)amino]isophthalic acid can be synthesized through a multistep process involving the reaction of isophthalic acid with 2,2-dimethylpropanoic anhydride and subsequent amination with ammonia. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been studied extensively for its potential applications in various fields, including materials science, drug delivery, and biomedical engineering. In materials science, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable and porous structures. In drug delivery, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been incorporated into polymeric nanoparticles to improve drug solubility and release. In biomedical engineering, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been used as a scaffold material for tissue engineering due to its biocompatibility and ability to support cell growth.

properties

IUPAC Name

5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-13(2,3)12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARNUSSCRCMUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pivalamidoisophthalic acid

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